molecular formula C8HClF16 B1598814 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane CAS No. 423-53-0

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

Cat. No. B1598814
CAS RN: 423-53-0
M. Wt: 436.52 g/mol
InChI Key: GGRHPDUABIVHSS-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane (HFO-1C) is a type of halogenated hydrocarbon that has been used in a variety of scientific experiments and applications. HFO-1C is a colorless, odorless liquid with a boiling point of 155°C. It is a stable, non-toxic compound that has been used in a range of scientific research applications.

Scientific Research Applications

Environmental Impact and Alternative Uses

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane, a chlorinated polyfluorinated ether sulfonate, has been identified as an alternative to perfluorooctanesulfonate (PFOS) in the electroplating industry, particularly in China. It was initially developed as a mist suppressant in the 1970s. The environmental behaviors and potential adverse effects of this compound, along with its occurrence and distribution in municipal sewage sludge samples across China, have been a subject of research. The studies found that this compound, along with other fluorinated analytes, are major components in commercial products and have varying sorption behaviors in sludge due to differences in hydrophobicity (Ruan, Lin, Wang, Liu, & Jiang, 2015).

Atmospheric Presence and Risks

The presence of chlorinated polyfluorinated ether sulfonate in the atmosphere has been detected and studied. For instance, in Dalian, China, concentrations of this compound in atmospheric particulate matter were monitored from 2006 to 2014. The study suggested a significant increase in the concentration over the years, indicating potential environmental risks and necessitating further research on its emission and environmental impacts (Liu, Qin, Li, Zhang, Zhang, Wang, & He, 2017).

Health and Environmental Safety

The compound's bioaccumulation and health impacts have been a focus, with studies conducted to understand the levels of various fluorinated organic compounds, including this compound, in human blood. These studies are essential for understanding the compound's distribution in the environment and its potential effects on human health (Ericson, Gómez, Nadal, van Bavel, Lindström, & Domingo, 2007).

Chemical Structure and Properties

Research has also been conducted to understand the molecular structure and properties of similar fluorinated compounds, which can provide insights into the properties and potential applications of this compound. These studies involve nuclear magnetic resonance and other spectroscopic techniques to analyze the chemical shifts and coupling constants of the molecules (Hinton & Jaques, 1975).

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HClF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRHPDUABIVHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HClF16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075246
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423-53-0
Record name Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 2
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 3
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 4
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 5
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 6
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

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